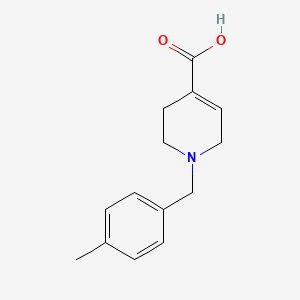

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Übersicht

Beschreibung

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid is an organic compound that features a tetrahydropyridine ring substituted with a 4-methylbenzyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 4-methylbenzylamine and 4-pyridinecarboxylic acid.

Step 1: The 4-methylbenzylamine undergoes a reductive amination with 4-pyridinecarboxylic acid to form the intermediate 1-(4-methylbenzyl)-4-pyridinecarboxamide.

Step 2: The intermediate is then subjected to catalytic hydrogenation to reduce the pyridine ring, forming the tetrahydropyridine ring structure.

Step 3: The final step involves the hydrolysis of the carboxamide group to yield this compound.

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring to form piperidine derivatives.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Nitro or halogenated benzyl derivatives.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Serves as a building block for the development of novel catalysts.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Explored for its role in enzyme inhibition assays.

Medicine:

- Potential precursor for the synthesis of pharmaceutical compounds.

- Studied for its biological activity and potential therapeutic effects.

Industry:

- Utilized in the production of specialty chemicals.

- Employed in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(4-methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid: Lacks the methyl group on the benzyl ring, which may affect its reactivity and binding properties.

1-(4-Methoxybenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid: Contains a methoxy group instead of a methyl group, potentially altering its electronic properties and interactions.

Uniqueness: 1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or modify its pharmacokinetic properties.

Biologische Aktivität

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid (commonly referred to as 1-(4-Methylbenzyl)-THP-4-carboxylic acid) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and cancer therapeutics. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₇N

- Molecular Weight : 187.28 g/mol

- CAS Number : 32018-56-7

The biological activity of 1-(4-Methylbenzyl)-THP-4-carboxylic acid is primarily attributed to its interaction with various cellular pathways. Notably:

- Neuroprotective Effects : Similar compounds in the tetrahydropyridine class have been shown to exhibit neuroprotective properties by modulating dopamine metabolism and reducing oxidative stress in neuronal cells. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known to induce Parkinsonian symptoms through mitochondrial dysfunction and oxidative stress mechanisms .

- Cytotoxic Activity : Research indicates that derivatives of tetrahydropyridine compounds can exhibit significant cytotoxic effects against various cancer cell lines. The presence of specific substituents on the aromatic ring can enhance the potency of these compounds against cancer cells .

Table 1: Cytotoxicity Profiles

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methylbenzyl)-THP-4-carboxylic acid | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via caspase activation |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | U-937 (leukemia) | 0.48 | Mitochondrial complex I inhibition |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | A549 (lung cancer) | 2.78 | Oxidative stress induction |

Case Studies

Several studies have investigated the effects of tetrahydropyridine derivatives on cancer cell lines:

-

MCF-7 Cell Line Study :

A study demonstrated that 1-(4-Methylbenzyl)-THP-4-carboxylic acid showed significant cytotoxicity against MCF-7 cells with an IC₅₀ value comparable to that of established chemotherapeutics like Tamoxifen. The compound induced apoptosis by increasing p53 expression and activating caspase pathways . -

Neuroprotective Study :

In a model simulating Parkinson's disease using MPTP, it was observed that similar tetrahydropyridine derivatives could protect dopaminergic neurons from oxidative damage. This suggests a potential for neuroprotective applications in conditions characterized by oxidative stress .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound serves as a scaffold for developing new pharmaceuticals. Its structural similarity to benzimidazole derivatives positions it as a candidate for drugs with diverse biological activities. Preliminary studies suggest that 1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid may exhibit antioxidant , anti-inflammatory , and anticancer properties.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound could inhibit the growth of various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against leukemia and central nervous system cancer cells. These findings highlight the compound's potential as a lead structure for anticancer drug development.

Structural Analysis

X-ray Crystallography Applications

The compound is utilized in structural analysis of molecular conformations through X-ray diffraction techniques. This method allows researchers to determine atomic positions, bond lengths, angles, and molecular dimensions. The ability of this compound to form hydrogen bonds contributes to the stability and symmetry of molecular structures, making it valuable in the study of crystal architecture.

Results from Structural Studies

Studies have demonstrated that the compound can form planar cores with various intermolecular interactions such as C-H…N hydrogen bonds and π-π stacking. These interactions are crucial for understanding the three-dimensional arrangement of molecules in crystalline forms.

Nanotechnology

Fabrication of Nanoscale Devices

In nanotechnology, this compound is explored for its utility in fabricating nanoscale devices and materials. Techniques such as self-assembly and lithography are employed to create structures at the nanometer scale incorporating this compound.

Synthetic Organic Chemistry

Synthesis Routes

Several synthetic pathways can be employed to produce this compound. These methods highlight the versatility available for its synthesis and its potential as an intermediate in various chemical processes.

| Synthesis Method | Description |

|---|---|

| Method A | Utilizes standard organic reactions involving amines and carboxylic acids to yield the target compound. |

| Method B | Involves multi-step synthesis using protecting groups and selective reactions to achieve desired functionalities. |

Comparative Studies

The unique structure of this compound allows for comparative studies with other structurally similar compounds. This comparison can provide insights into structure-activity relationships (SAR) that are vital for drug design.

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-6H,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBQMEGTGKSVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(=CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.